D-Fructose-d12

Description

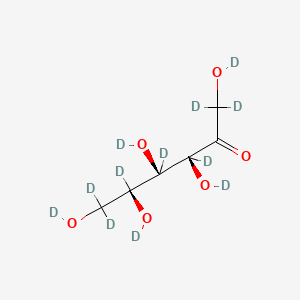

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentadeuteriooxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,2D2,3D,5D,6D,7D,8D,9D,11D,12D |

InChI Key |

BJHIKXHVCXFQLS-ZWXXLTAGSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)C([2H])([2H])O[2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O[2H])O[2H])O[2H])O[2H] |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for D Fructose D12 and Analogues

Deuterium (B1214612) Incorporation Techniques for Carbohydrate Synthesis

Several methods have been developed for the incorporation of deuterium into carbohydrates, ranging from simple exchange reactions to more complex multi-step syntheses. These techniques can be broadly categorized into chemical and enzymatic methods.

Catalytic Hydrogen-Deuterium Exchange: One of the most direct methods for deuterium labeling is the catalytic hydrogen-deuterium (H-D) exchange. This technique often employs a metal catalyst, such as palladium or platinum, in the presence of deuterium gas (D₂) or a deuterium-rich solvent like deuterium oxide (D₂O). The catalyst facilitates the exchange of hydrogen atoms on the carbohydrate backbone with deuterium. The efficiency and regioselectivity of the exchange can be influenced by the choice of catalyst, solvent, temperature, and pressure. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) are commonly used for this purpose.

Acid- and Base-Catalyzed Exchange: Deuterium can also be introduced into carbohydrate molecules through acid- or base-catalyzed exchange reactions. In the presence of a deuterated acid or base in a deuterium-rich solvent, protons on the carbohydrate can be exchanged for deuterons. For example, the isomerization of D-glucose to D-fructose under basic conditions in D₂O can lead to the incorporation of a deuterium atom at the C-1 position of fructose (B13574). This occurs via a 1,2-enediol intermediate. nih.govnih.govaklectures.comacs.org

Enzymatic Synthesis: Enzymatic methods offer a high degree of selectivity in deuterium incorporation. Enzymes such as isomerases can be used in deuterated media to produce specifically labeled carbohydrates. For example, glucose isomerase can be employed to convert D-glucose to D-fructose in D₂O, resulting in the specific deuteration at the C-1 position of the fructose molecule. nih.gov This approach is particularly valuable for preparing site-specific deuterated isomers.

Chemical Synthesis of D-Fructose-d12 and Site-Specific Deuterated Fructose Isomers

The complete deuteration of D-fructose to yield this compound (C₆D₁₂O₆) typically involves multi-step chemical synthesis or extensive H-D exchange under forcing conditions. While specific, detailed protocols for the synthesis of this compound are not abundant in publicly available literature, the general principles of carbohydrate deuteration can be applied.

One potential route involves the isomerization of perdeuterated D-glucose in a deuterated solvent. The synthesis of perdeuterated D-glucose itself can be achieved through methods like catalytic exchange with D₂ gas or by growing photosynthetic organisms in heavy water (D₂O).

The synthesis of site-specific deuterated fructose isomers often relies on a combination of protecting group chemistry and deuterating agents. For instance, to introduce deuterium at a specific carbon atom, all other reactive sites in the molecule are first protected. The unprotected site is then subjected to a deuteration reaction, such as reduction with a deuterium-labeled reducing agent (e.g., sodium borodeuteride, NaBD₄) or by the aforementioned H-D exchange reactions under controlled conditions.

A common strategy for producing C-1 deuterated fructose involves the isomerization of D-glucose in D₂O. nih.govacs.org The reaction proceeds through an enolate intermediate, and the subsequent protonation (or in this case, deuteration) of the intermediate at the C-1 position by the D₂O solvent leads to the desired product. nih.govaklectures.comacs.org

Preparation of this compound Derivatives and Analogues for Specialized Research Applications

The preparation of derivatives and analogues of this compound is crucial for expanding its utility in various research fields, particularly in NMR spectroscopy and metabolic studies. These derivatives can be designed to have specific properties, such as enhanced solubility or the ability to target certain enzymes or transporters.

Deuterated Fructose Ethers and Esters: Standard organic synthesis techniques can be applied to prepare deuterated fructose ethers and esters. For example, the hydroxyl groups of this compound can be alkylated to form ethers or acylated to form esters. These reactions would typically involve the use of appropriate alkylating or acylating agents in the presence of a suitable base. The synthesis of such derivatives allows for the investigation of the role of specific hydroxyl groups in biological processes.

Deuterated Fructofuranosides and Fructopyranosides: Glycosylation reactions can be employed to synthesize deuterated fructofuranosides and fructopyranosides. These compounds are valuable for studying the specificity of fructose-binding proteins and transporters. nih.gov The synthesis would involve reacting a protected this compound derivative with an alcohol in the presence of a glycosylation promoter.

The following table provides examples of potential this compound derivatives and their research applications.

| Derivative/Analogue | Potential Research Application |

|---|---|

| This compound-pentaacetate | Improving solubility in organic solvents for NMR studies. |

| Methyl α/β-D-fructofuranoside-d11 | Probing the binding sites of fructose-specific enzymes and transporters. |

| 6-O-Allyl-D-fructose-d11 | Development of affinity labels for the GLUT5 fructose transporter. nih.gov |

| 3-Deoxy-3-fluoro-D-fructose-d11 | Studying the effects of fluorine substitution on metabolic pathways. rsc.org |

Analytical Verification of Deuterium Enrichment and Purity in Synthesized this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the level and position of deuterium incorporation.

¹H NMR: In a fully deuterated compound like this compound, the ¹H NMR spectrum should ideally show no signals. The presence of any residual proton signals can be used to quantify the isotopic purity.

²H NMR: Deuterium NMR provides direct evidence of deuteration. The spectrum of this compound would show signals corresponding to the different deuterium atoms in the molecule. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum of the non-deuterated compound. uoc.grplos.org The integration of these signals can be used to determine the relative deuterium enrichment at different positions. acs.orgrug.nl

¹³C NMR: The ¹³C NMR spectrum of this compound will show characteristic changes compared to its non-deuterated counterpart. The signals for deuterated carbons will be split into multiplets due to C-D coupling, and the relaxation times will be longer. researchgate.net

The following table shows a comparison of expected NMR spectral features for D-Fructose and this compound.

| NMR Technique | Expected Observation for D-Fructose | Expected Observation for this compound |

|---|---|---|

| ¹H NMR | Complex multiplet signals corresponding to the different protons. | Ideally, absence of signals. Residual signals indicate incomplete deuteration. |

| ²H NMR | No signal (at natural abundance). | Signals corresponding to the different deuterium atoms, with chemical shifts similar to the proton signals of D-Fructose. uoc.grplos.org |

| ¹³C NMR | Sharp singlets for each carbon atom. researchgate.net | Multiplets for deuterated carbons due to C-D coupling. |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the deuterated compound and to confirm the degree of deuterium incorporation. For this compound, the molecular weight should be 192.23 g/mol , an increase of 12 mass units compared to the non-deuterated D-Fructose (180.16 g/mol ). High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.

The fragmentation pattern in the mass spectrum can also provide information about the location of the deuterium atoms. The fragmentation of fructose and its derivatives has been studied, and these patterns can be compared with those of the deuterated analogues to confirm the positions of the deuterium labels. rais.isnih.govnih.govresearchgate.netresearchgate.net For instance, the loss of neutral molecules like water (H₂O or D₂O) or formaldehyde (B43269) (CH₂O or CD₂O) can be indicative of the deuteration pattern. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of D Fructose D12

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Fructose (B13574) Systems

NMR spectroscopy is a powerful method for analyzing the complex equilibria of fructose in solution. The use of D-Fructose-d12, where all twelve hydrogen atoms are replaced with deuterium (B1214612), simplifies ¹H NMR spectra and enables more precise measurements of various structural and dynamic properties.

Elucidation of Tautomeric Equilibria in Solution with this compound

In solution, D-fructose exists as a complex equilibrium mixture of at least five tautomers: β-pyranose, β-furanose, α-furanose, α-pyranose, and the open-chain keto form. researchgate.netnih.gov The distribution of these tautomers is influenced by factors such as solvent and temperature. uoc.grresearchgate.net The use of this compound is instrumental in resolving the highly congested ¹H NMR spectra of these mixtures. nih.gov

In D₂O at 20°C, the equilibrium distribution of the major tautomers has been determined. nih.gov Studies have shown that the tautomeric composition is not significantly affected by concentration changes within the range of 0.089 M to 0.36 M or by acidification to a pH of 3. nih.govnih.gov Furthermore, a linear relationship exists between the concentration of each tautomeric form and temperature when equilibrated at various temperatures between 5 and 50°C. nih.govresearchgate.net

| Tautomer | Percentage in D₂O at 20°C |

| β-pyranose | 68.23% |

| β-furanose | 22.35% |

| α-furanose | 6.24% |

| α-pyranose | 2.67% |

| keto form | 0.50% |

Conformational Analysis and Anomeric Specificity Investigations

The anomeric forms of D-fructose, the α and β anomers, differ in the orientation of the hydroxyl group at the anomeric carbon (C2). doubtnut.com In aqueous solution, β-D-fructopyranose is the most abundant and stable form, adopting a chair conformation where the majority of its bulky substituents are in the equatorial position. libretexts.org The less stable α-anomer has an axial hydroxyl group, which introduces steric strain. libretexts.org Fructokinase, an enzyme that phosphorylates fructose, exhibits specificity for the β-furanose anomer of D-fructose. tamu.edu

The proportions of the different anomers at equilibrium can be influenced by temperature and concentration. For instance, at higher temperatures, the proportion of both α- and β-fructofuranoses increases in a 20% fructose solution. researchgate.net

Probing Intermolecular Interactions and Hydrogen Bonding in Deuterated Fructose Solutions

Hydrogen bonding plays a crucial role in the structure and interactions of carbohydrates. libretexts.org In deuterated fructose solutions, NMR techniques can be used to study these interactions. Differences in vicinal coupling constants for β-D-fructofuranose in dimethyl sulfoxide (B87167) (DMSO) compared to water suggest the presence of intramolecular hydrogen bonding in DMSO. uoc.gr This intramolecular bonding helps to explain the increased proportion of the β-furanose form in DMSO. uoc.gr

NMR studies, combined with molecular dynamics simulations, have provided direct evidence for inter-residue hydrogen bonds in other carbohydrates, which are important for stabilizing their three-dimensional structures. diva-portal.orgnih.gov These interactions can be identified by observing through-bond correlations in specialized NMR experiments. diva-portal.org The strength of hydrogen bonds can be assessed by analyzing changes in the chemical shifts of the hydroxyl protons. libretexts.orgmdpi.com

Application of Advanced 2D NMR Techniques (e.g., HETCOR, 1H-1H Relay) for Deuterated Fructose Assignments

Two-dimensional (2D) NMR techniques are essential for the complete assignment of the complex NMR spectra of fructose tautomers. uoc.gr Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton and carbon signals, aiding in the assignment of individual atoms within each tautomer.

The HETCOR (Heteronuclear Correlation) experiment, for example, has been used to assign the ¹H signals of the three main tautomers of D-fructose in DMSO-d₆ by correlating them with the previously analyzed ¹³C NMR spectrum. uoc.gr To resolve ambiguities in the methylene (B1212753) proton resonances, a multiple-step ¹H-¹H relay experiment can be employed to provide detailed information about the coupling networks for each tautomer. uoc.gr These advanced techniques have enabled the full assignment of shifts for the various fructose tautomers, which is crucial for quantitative studies. nih.govresearchgate.net

Quantitative NMR for Deuterated Fructose Concentration and Mutarotation Studies

Quantitative NMR (qNMR) can be used for both the relative and absolute determination of the concentration of different species in a sample. ox.ac.uk For D-fructose, ¹H NMR spectroscopy is a valuable tool for studying the kinetics of mutarotation, the process by which the different tautomers interconvert in solution. researchgate.netnih.gov

By dissolving crystalline D-fructose (which is primarily β-D-fructopyranose) in D₂O and monitoring the changes in the ¹H NMR spectrum over time, the rates of conversion between the different forms can be determined. researchgate.netnih.gov The mutarotation of the β-pyranose to the furanose tautomers in D₂O at a concentration of 0.18 M has an activation energy of 62.6 kJ·mol⁻¹. nih.govnih.govresearchgate.net qNMR can also be used to accurately determine the concentration of each tautomer at equilibrium. researchgate.netnih.gov

Mass Spectrometry (MS) Applications for Isotopic Abundance Determination in Deuterated Fructose

Mass spectrometry is a key analytical technique for determining the isotopic purity of this compound. The mass spectrum of the deuterated compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to the unlabeled compound. For this compound, the expected mass shift is M+12. sigmaaldrich.com

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotopic Tracing with Deuterated Fructose Derivatives

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to measure the relative abundance of stable isotopes in a sample with high precision. thermofisher.com In the context of fructose analysis, it is primarily employed to determine the carbon isotope ratio (¹³C/¹²C), which can reveal the botanical origin of the sugar. google.comnih.gov This is because plants utilize different photosynthetic pathways (C3, C4, and CAM), resulting in distinct ¹³C signatures in the sugars they produce. google.com For instance, sugars from C4 plants like maize and sugar cane are naturally enriched in ¹³C compared to those from C3 plants like sugar beets and most fruits. google.com

The ¹³C/¹²C ratio is typically expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to an international standard. mdpi.com Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be coupled with IRMS (LC-IRMS or GC-IRMS) to separate individual compounds like fructose from a complex mixture before isotopic analysis. thermofisher.comnih.govoiv.int This allows for the specific analysis of fructose's carbon isotope ratio, which is crucial for applications like detecting the adulteration of fruit juices or honey with cheaper C4-derived sugars. nih.goveconomie.gouv.frresearchgate.net

While IRMS directly measures the carbon isotope ratio, deuterated derivatives such as this compound serve a critical, albeit indirect, role in enhancing the accuracy and reliability of these measurements. This compound can be used as an internal standard during sample preparation and analysis. Although the deuterium labeling itself is not the primary focus of carbon isotopic tracing, the known ¹³C/¹²C ratio of the deuterated standard allows for precise quantification and correction of any isotopic fractionation that may occur during the analytical process. An improved procedure for determining both ¹³C and ²H isotope ratios using GC-IRMS has been developed to identify the addition of commercial sugar syrups to products like apple juice. nih.gov This method utilizes a derivative that preserves position-specific ¹³C and ²H ratios from the parent sugar molecule. nih.gov

The analysis of authentic samples provides a baseline for δ¹³C values, creating a confidence range to which commercial products can be compared. economie.gouv.fr For example, a study on lemon and lime juices established average δ¹³C values for the organic acid mixture, glucose, and fructose, allowing for the detection of added C4 sugars in commercial samples that fell outside this range. economie.gouv.fr

| Photosynthetic Pathway | Example Plant Source | Typical δ¹³C Range (‰) | Reference |

|---|---|---|---|

| C3 Pathway | Apple, Grape, Beet | -29.8 to -21.9 | mdpi.com |

| C4 Pathway | Maize (Corn), Sugar Cane | -14.2 to -10.7 | mdpi.comresearchgate.net |

LC-MS-based Metabolomics Profiling Utilizing Deuterated Fructose as Standards

Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone technology in metabolomics, the large-scale study of small molecules within a biological system. ntnu.edu It combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. ntnu.edu In targeted metabolomics, researchers aim for the precise quantification of a specific set of known metabolites. nih.gov

Absolute quantification in metabolomics is challenging due to factors like ion suppression, matrix effects, and variations in instrument response. mdpi.com To overcome these issues, stable isotope-labeled internal standards are widely used. ntnu.edumdpi.com this compound is an ideal internal standard for the quantification of natural D-fructose. Being almost chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. mdpi.com However, its increased mass due to the 12 deuterium atoms allows it to be distinguished from the endogenous, unlabeled fructose by the mass spectrometer.

By adding a known amount of this compound to a sample at an early stage of preparation, it can be used to normalize the signal of the target analyte. researchgate.net This individual correction for each metabolite results in significantly higher precision and accuracy compared to other data correction strategies. researchgate.net This approach is part of a broader strategy known as Group Specific Internal Standard Technology (GSIST), where isotope-coded reagents are used for derivatization to ensure accurate identification and absolute quantification. mdpi.com The use of deuterated derivatizing agents, such as d9-MSTFA, to create internal standards for silylated metabolites in GC-MS/MS analysis has also proven effective for quantifying sugars and other metabolite groups. researchgate.net

| Property | Description | Relevance in LC-MS | Reference |

|---|---|---|---|

| Chemical Formula | C₆D₁₂O₆ | Defines the elemental composition and base mass. | mz-at.de |

| Mass Shift | M+12 (compared to unlabeled fructose) | Allows for clear mass spectrometric differentiation from the endogenous analyte. | mz-at.de |

| Chemical Purity | Typically ≥98% | Ensures that the standard itself does not introduce significant impurities. | isotope.com |

| Isotopic Purity | Typically ≥98 atom % D | Guarantees a distinct and clean isotopic signal for quantification. | sigmaaldrich.com |

| Application | Metabolism, Metabolomics, Biomolecular NMR | Specifically designed for use in metabolic research and quantitative studies. | isotope.com |

Other Spectroscopic Methods for Investigating Deuterated Fructose Structural Dynamics

Beyond mass spectrometry, other spectroscopic techniques provide valuable insights into the structure and behavior of D-fructose, with deuteration serving as a key tool for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary method for determining the detailed molecular structure of carbohydrates in solution. nih.gov Fructose in solution is not a single static structure but exists in equilibrium between several forms, or tautomers, including the β-pyranose, β-furanose, α-furanose, α-pyranose, and the open-chain keto form. nih.govresearchgate.net ¹H NMR spectroscopy is particularly useful for studying this equilibrium because it is fast and can accurately determine the concentration of each tautomer. nih.gov Many NMR studies of fructose are conducted in deuterium oxide (D₂O) to minimize the solvent signal. nih.gov The use of this compound, where all non-exchangeable protons are replaced with deuterium, would further simplify the ¹H NMR spectrum, helping to assign signals from any remaining protons or to study interactions with other non-deuterated molecules. Conversely, in ¹³C NMR, isotope labeling can increase the speed of experiments which are otherwise time-consuming for low-abundance tautomers. nih.gov

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. cdnsciencepub.com These techniques are sensitive to molecular structure and hydrogen bonding. cdnsciencepub.com In the spectrum of fructose, specific bands correspond to the stretching and bending of O-H and C-H bonds. cdnsciencepub.com Deuteration provides a powerful method for spectral assignment. cas.cz The C-D stretching vibrations occur at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹). cas.cz This clear separation helps researchers to unambiguously assign vibrational modes to specific parts of the molecule. cas.czrsc.org For example, the FTIR spectrum of fructose equilibrated in D₂O shows a diagnostic peak for the keto tautomer. nih.gov The study of deuterated sugars with techniques like Raman Optical Activity (ROA) can provide additional information about the local stereochemistry and conformation, as the C-D stretching region offers a less congested window for analysis. cas.czrsc.org

Metabolic Pathway Elucidation and Flux Analysis Utilizing D Fructose D12 As a Tracer

Stable Isotope Tracer Strategies for Fructose (B13574) Metabolism Research

Stable isotope tracers are indispensable tools for dissecting metabolic pathways. cambridge.orgsablesys.com Unlike radioactive isotopes, they are non-toxic and can be safely used in a variety of research models, from cell cultures to whole organisms, including humans. cambridge.org By replacing specific atoms in a molecule with their heavier, stable isotopes, researchers can follow the journey of that molecule and its metabolic products. In the context of fructose metabolism, deuterated fructose, such as D-Fructose-d12, serves as a powerful probe. nih.govfrontiersin.orgnih.gov

The use of stable isotopes like deuterium (B1214612) (²H) offers several advantages. Deuterium-labeled compounds are often more cost-effective than their ¹³C-labeled counterparts. frontiersin.org Furthermore, techniques like deuterium metabolic imaging (DMI) benefit from the shorter T1 relaxation times of ²H nuclei, which allows for faster signal averaging and higher sensitivity over time compared to ¹³C MRS. nih.govfrontiersin.org

In Vitro Cellular and Tissue-Based Metabolic Studies with this compound

In vitro systems, such as cell cultures and isolated tissues, provide a controlled environment to study the direct effects of fructose on cellular metabolism. nih.govmdpi.comnih.gov Studies using human adipocytes have employed stable isotope-based dynamic profiling with uniformly labeled [U-¹³C₆]-d-fructose to investigate the metabolic fate of fructose. nih.gov These studies have revealed that fructose can robustly stimulate anabolic processes, including the synthesis of glutamate (B1630785) and fatty acids. nih.govnih.gov

Research on HepG2 cells, a human liver cancer cell line, has utilized [6,6′-²H₂] fructose to compare its metabolism with that of [6,6′-²H₂] glucose. nih.gov These in vitro experiments have shown that while both sugars contribute to the TCA cycle, glucose leads to a higher rate of lactate (B86563) production. nih.govcornell.edu Such studies are crucial for understanding how different cell types utilize fructose and how this can contribute to disease states like cancer. nih.govnih.govfrontiersin.org For instance, some cancer cells can use fructose as an alternative fuel source, especially when glucose is scarce. frontiersin.orgxiahepublishing.com

The table below summarizes key findings from in vitro studies using isotopically labeled fructose.

| Cell/Tissue Type | Isotopic Tracer | Key Findings |

| Human Adipocytes | [U-¹³C₆]-d-fructose | Fructose stimulates anabolic processes, including glutamate and de novo fatty acid synthesis. nih.govnih.gov |

| HepG2 (Liver Cancer) Cells | [6,6′-²H₂] fructose | Fructose and glucose show similar metabolism in the TCA cycle, but glucose produces more lactate. nih.govcornell.edu |

| Monocytes | ¹³C-fructose | Fructose treatment leads to increased metabolic cycling. researchgate.net |

In Vivo Animal Model Investigations of Fructose Metabolism Using Deuterated Tracers (Focus on Methodologies and Biochemical Outcomes)

Animal models are essential for understanding the systemic effects of fructose metabolism. mdpi.com Deuterium metabolic imaging (DMI) has been employed in mice to non-invasively measure hepatic fructose uptake and metabolism using [6,6′-²H₂]fructose. frontiersin.orgnih.govresearchgate.net These studies have demonstrated that the liver has a higher extraction and faster turnover of fructose compared to glucose. nih.govfrontiersin.orgnih.gov

Following intravenous administration in mice, [6,6′-²H₂]fructose showed a more than two-fold higher initial uptake and a 2.5-fold faster decay in the liver compared to [6,6′-²H₂]glucose. nih.gov This rapid hepatic clearance of fructose is a key aspect of its metabolism. ismrm.org Furthermore, the deuterium from fructose is quickly incorporated into water, indicating its rapid metabolic processing. nih.govnih.gov In the normal liver, ²H from fructose is also readily converted to glutamate/glutamine (glx), a process that can be tracked using DMI. nih.govcornell.edu This is a significant advantage over ²H-glucose studies where the signal from its metabolic product, glycogen (B147801), can overlap with the glucose signal. nih.govcornell.edu

The following table highlights significant biochemical outcomes from in vivo studies with deuterated fructose tracers.

| Animal Model | Deuterated Tracer | Administration Method | Key Biochemical Outcomes |

| Mouse | [6,6′-²H₂]fructose | Intravenous bolus injection | Higher initial uptake and faster decay of fructose in the liver compared to glucose. nih.gov |

| Mouse | [6,6′-²H₂]fructose | Slow intravenous infusion | Lower maximum signal of fructose/glucose in the liver compared to glucose infusion. nih.govnih.gov |

| Mouse | [6,6′-²H₂]fructose | Intravenous injection | Faster deuterium labeling of water with fructose compared to glucose. nih.govnih.gov |

| Mouse | [6,6′-²H₂]fructose | Intravenous infusion | Conversion of fructose to glucose and glutamate/glutamine (glx) observed in the liver. nih.govcornell.eduresearchgate.net |

Quantitative Metabolic Flux Analysis (MFA) with Deuterated Fructose

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions. nih.govresearchgate.net By using stable isotope tracers like this compound, MFA can provide a detailed map of metabolic fluxes through various pathways. nih.govmit.edu

Theoretical Frameworks and Computational Models for this compound MFA

The core of MFA lies in mathematical modeling. researchgate.netvanderbilt.edu These models take into account the known biochemical reaction network and the measured isotopic labeling patterns of metabolites to calculate the flux through each reaction. nih.govmit.edu For complex systems, computational frameworks like the Elementary Metabolite Units (EMU) have been developed to simplify the analysis without losing information. mit.edu

When using deuterated tracers, the models must account for the potential exchange of deuterium atoms with protons in the surrounding water, which can be a factor in certain metabolic transformations. nih.govnih.gov Computational models can be designed to integrate data from multiple tracers, such as both ²H and ¹³C, to provide a more comprehensive view of metabolic fluxes. nih.govresearchgate.net

Experimental Design Considerations for this compound Isotopic Labeling Experiments

A successful MFA experiment requires careful planning. Key considerations include the choice of isotopic tracer and the duration of the labeling experiment. The goal is often to reach an isotopic steady state, where the labeling of intracellular metabolites becomes constant. d-nb.info The time required to reach this state depends on the turnover rate of the metabolites in the pathway. d-nb.info

The concentration of the tracer must be optimized to ensure that the resulting isotopic enrichment is detectable by the analytical instruments, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. cambridge.org For in vivo studies, the method of tracer administration (e.g., bolus injection vs. slow infusion) can significantly impact the observed metabolic dynamics. nih.govresearchgate.net

Tracing Carbon and Deuterium Fluxes through Central Carbon Metabolism

Once this compound enters a cell, it is phosphorylated and can then enter various branches of central carbon metabolism. nih.gov The deuterium labels can be traced through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

For example, studies using ¹³C-labeled fructose in human adipocytes have shown that fructose-derived carbons contribute to the synthesis of both glutamate and fatty acids. nih.gov In cancer cells, fructose can be preferentially metabolized through the non-oxidative branch of the PPP to support nucleotide synthesis. nih.gov By analyzing the mass isotopomer distributions of key metabolites, researchers can quantify the relative contributions of different pathways to their production. This allows for a detailed understanding of how fructose fuels cellular processes in both health and disease. researchgate.net

Investigation of Key Metabolic Intermediates and Pathways Impacted by Fructose-d12 Tracing

The introduction of this compound into biological systems enables the detailed investigation of several key metabolic routes. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can identify and quantify the deuterated intermediates, thus mapping the metabolic fate of fructose. creative-proteomics.com

Fructolysis and Glycolysis Pathways in Specific Biological Systems

Fructolysis, the metabolic pathway for fructose, shares many enzymes and intermediates with glycolysis, the pathway for glucose metabolism. nih.gov However, a key difference lies in the initial steps. Fructose bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a more loosely regulated and often faster flux of carbons into the lower part of glycolysis. nih.govtaylorandfrancis.com

Utilizing deuterated fructose, such as [6,6′-2H2]fructose, researchers can trace its metabolism in various biological contexts, from cultured cells to in vivo models. nih.govnih.gov For instance, in liver cancer cells, studies comparing [6,6′-2H2]fructose and [6,6′-2H2]glucose have shown that while both contribute to the Tricarboxylic Acid (TCA) cycle, glucose leads to higher lactate production. nih.gov This suggests distinct glycolytic fates for these two sugars in cancer cells.

In the liver, deuterium metabolic imaging (DMI) with deuterated fructose has revealed a much higher initial uptake and a faster turnover compared to deuterated glucose. ismrm.orgresearchgate.net This rapid metabolism is consistent with the liver's primary role in fructose processing, where it is quickly phosphorylated and cleaved into triose phosphates. frontiersin.org These intermediates can then enter the glycolytic pathway. researchgate.net Studies in colorectal cancer liver metastases have shown that these cancer cells upregulate the fructose-metabolizing enzyme aldolase (B8822740) B (ALDOB), enhancing their ability to use fructose to fuel glycolysis. nih.gov

Table 1: Comparative in vitro metabolic rates of deuterated fructose and glucose in HepG2 liver cells.

| Metabolite | [6,6′-2H2]fructose | [6,6′-2H2]glucose |

| 2H Lactate Production Rate | Lower | Higher |

| 2H Glutamate/Glutamine (Glx) Production Rate | Comparable | Comparable |

| Data derived from studies comparing glycolytic metabolism of deuterated fructose and glucose in liver cancer cells. nih.govnih.gov |

Gluconeogenesis and Glycogen Synthesis Pathways via Deuterated Fructose Conversion

This compound tracing has been instrumental in elucidating the conversion of fructose into glucose (gluconeogenesis) and its subsequent storage as glycogen (glycogenesis). The liver is a primary site for these processes. mdpi.com When deuterated fructose is administered, the deuterium labels can be tracked into newly synthesized glucose and glycogen molecules.

Studies in healthy individuals using deuterated water and fructose have shown that a significant portion of dietary fructose is converted to glucose via gluconeogenesis. mdpi.com This process involves the breakdown of fructose to three-carbon intermediates (triose phosphates), which can then be used to build glucose. mdpi.com Interestingly, research suggests that a substantial part of this conversion may occur in the small intestine before fructose even reaches the liver, particularly at lower doses. mdpi.com

The contribution of fructose to liver glycogen synthesis has also been quantified using tracer studies. Fructose can contribute to glycogen stores through both a "direct" pathway (conversion to fructose-6-phosphate (B1210287) and then glucose-6-phosphate) and an "indirect" pathway (conversion to gluconeogenic precursors like lactate and then to glucose-6-phosphate). researchgate.net Research has shown that fructose efficiently enters the indirect pathway for glycogen synthesis. researchgate.netnih.gov In some contexts, even low doses of fructose can significantly stimulate hepatic glycogen synthesis. nih.gov

Table 2: Contribution of Fructose to Hepatic Glucose Production (HGP) and Glycogen Synthesis.

| Metabolic Process | Key Findings from Deuterated Fructose Tracing |

| Gluconeogenesis | A high-fructose meal significantly increases the gluconeogenic contribution to plasma glucose appearance compared to a low-fructose meal. mdpi.com |

| Glycogen Synthesis | Fructose infusion can increase the rate of net hepatic glycogen synthesis by stimulating glycogen synthase flux. nih.gov |

| Intestinal Metabolism | A significant portion of dietary fructose can be converted to glucose in the small intestine, shielding the liver. mdpi.com |

De Novo Lipogenesis and Associated Carbon Fluxes from Fructose-d12

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, such as carbohydrates. Fructose is considered a more potent inducer of hepatic DNL than glucose. nih.govnih.gov Stable isotope tracing with deuterated or 13C-labeled fructose has been crucial in quantifying the contribution of fructose carbons to newly synthesized fatty acids.

When this compound is metabolized, the deuterium atoms can be incorporated into acetyl-CoA, the primary building block for fatty acid synthesis. nih.gov Tracer studies have demonstrated that fructose robustly stimulates anabolic processes, including the synthesis of fatty acids in adipocytes (fat cells). nih.govnih.gov In human studies, while the direct conversion of fructose carbon to lipid may be a small percentage in the short term, chronic fructose consumption promotes mechanisms that upregulate DNL. mdpi.commdpi.com

Research has shown that fructose consumption increases the expression of lipogenic genes in the liver. nih.gov Furthermore, fructose metabolism can lead to the production of acetate (B1210297) by the gut microbiota, which can then be used by the liver for fatty acid synthesis, representing an indirect pathway for fructose-driven DNL. mdpi.com Recent studies have also highlighted that the liver can process dietary fructose into lipids, which are then transported through the bloodstream and taken up by tumors to fuel their growth, indicating an inter-organ metabolic relationship. news-medical.net

Table 3: Impact of Fructose on De Novo Lipogenesis (DNL) as Determined by Isotope Tracing.

| Biological System | Observation |

| Human Adipocytes | Fructose dose-dependently increases the formation of tracer-labeled acetyl-CoA, a precursor for fatty acid synthesis. nih.gov |

| Human Liver | Fructose is a more potent inducer of hepatic DNL than glucose. nih.govbidmc.org |

| Animal Models | Fructose contributes a greater fraction of its carbons to newly synthesized saturated fatty acids compared to unsaturated ones. researchgate.net |

| Cancer Models | Liver-metabolized fructose provides lipids that fuel tumor proliferation. news-medical.net |

Enzymatic Reaction Mechanism Studies Using Deuterated Fructose

Probing Enzyme Specificity and Substrate Binding with D-Fructose-d12 Analogues

Enzyme specificity refers to the ability of an enzyme to select a particular substrate from a group of structurally similar molecules. savemyexams.comnumberanalytics.com This selectivity is governed by the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which forms specific non-covalent interactions with the substrate. savemyexams.comadarshcollege.in The "induced fit" model suggests that the binding of a substrate can cause conformational changes in the active site, leading to a more complementary and efficient interaction. numberanalytics.com

The use of substrate analogues is a classic method to probe the structural and chemical requirements for binding and catalysis. nih.gov this compound can be considered the ultimate analogue of D-fructose. Unlike analogues created by chemical modification (e.g., fluorination or addition of bulky groups), this compound maintains the same size, shape, and electronic properties as the natural substrate. researchgate.net

This unique characteristic allows researchers to study substrate binding and enzyme specificity in their purest form, isolating the effects of mass from electronic or steric changes. For example, if substituting D-fructose with this compound alters the binding affinity (K_m) or the catalytic rate (k_cat), it provides insight into the subtle dynamic and vibrational interactions between the substrate and the enzyme's active site that contribute to the binding energy and the stabilization of the transition state. diva-portal.org These studies can reveal the importance of hydrogen bonding networks and van der Waals interactions within the active site that might be perturbed by the slightly different vibrational frequencies of C-D versus C-H bonds.

Kinetic Isotope Effects (KIE) in Fructose-Metabolizing Enzymes with Deuterated Substrates

Kinetic Isotope Effects (KIEs) are among the most powerful tools for elucidating enzymatic reaction mechanisms. nih.gov A KIE is the change in the rate of a reaction upon isotopic substitution. By comparing the reaction kinetics of D-fructose with this compound, researchers can gain profound insights into the rate-determining steps and the nature of transition states. nih.govresearchgate.net

A primary kinetic isotope effect is observed when a bond to the isotope is cleaved in the rate-determining step of a reaction. Since a C-D bond is stronger and has a lower zero-point energy than a C-H bond, it requires more energy to break, resulting in a slower reaction rate. A normal primary KIE (k_H/k_D > 1) is a strong indication that the C-H bond at the labeled position is being broken during the slowest step of the catalytic cycle. osti.gov For example, in the oxidation of an alcohol to a ketone by a dehydrogenase, a large primary KIE upon deuteration of the alcohol's carbinol carbon would indicate that hydride transfer is rate-limiting.

A secondary kinetic isotope effect occurs when the bond to the isotope is not broken but its bonding environment (e.g., hybridization state) changes during the rate-determining step. mdpi.comsemanticscholar.org For instance, if a carbon atom changes from sp³ (tetrahedral) to sp² (trigonal planar) hybridization in the transition state, a small normal KIE (k_H/k_D ≈ 1.1-1.2) is typically observed. Conversely, a change from sp² to sp³ results in an inverse KIE (k_H/k_D < 1). semanticscholar.org These effects can be used to probe the structure of the transition state. Studies on deuterated glucose have shown that secondary isotope effects can reveal details about the mutarotation mechanism. osti.gov

| Isotope Effect Type | Typical k_H/k_D Value | Interpretation |

|---|---|---|

| Primary KIE | 2 - 7 | C-H bond is broken in the rate-determining step. |

| Secondary KIE (sp³ → sp²) | 1.1 - 1.25 | Hybridization change at the labeled carbon in the transition state. |

| Secondary KIE (sp² → sp³) | 0.8 - 0.95 | Hybridization change at the labeled carbon in the transition state (inverse effect). |

| No significant KIE | ~ 1 | C-H bond cleavage is not rate-limiting; another step (e.g., substrate binding, product release) is the slowest. |

A solvent isotope effect (SIE) is observed when a reaction is performed in heavy water (D₂O) instead of H₂O. iupac.org A normal SIE (k_H₂O/k_D₂O > 1) typically indicates that a proton transfer from the solvent or an exchangeable proton on the enzyme is involved in the rate-determining step. mdpi.comnih.gov This is because O-D bonds are stronger than O-H bonds, and protons have greater "in-flight" mobility in a transition state than deuterons. semanticscholar.org

Conversely, an inverse SIE (k_H₂O/k_D₂O < 1) can also be mechanistically informative, often suggesting that a protonated intermediate is more stabilized in the ground state in D₂O than in H₂O, or pointing to changes in the hydrogen bonding network. mdpi.comsemanticscholar.org

Combining substrate KIEs (using this compound) with SIEs is a particularly powerful strategy. nih.gov If the effects are multiplicative, it often suggests the substrate C-D bond cleavage and the solvent proton transfer occur in separate, uncoupled steps. If the effects are not multiplicative, it can point to a concerted mechanism where both events happen in the same transition state. This combined approach has been used to elucidate mechanisms for enzymes like alcohol dehydrogenase, providing detailed pictures of the reaction coordinate. nih.gov

Structural and Mechanistic Insights into Specific Fructose-Processing Enzymes (e.g., Fructokinases, Fructose (B13574) Dehydrogenases, Phosphotransferases)

This compound is an invaluable tool for studying the specific enzymes that process fructose in metabolic pathways. gssiweb.orgnih.gov

| Enzyme | EC Number | Reaction Catalyzed | Potential Insights from this compound Studies |

|---|---|---|---|

| Fructokinase (FRK) | 2.7.1.4 | ATP + D-fructose → ADP + D-fructose-6-phosphate genome.jp | Determine if phosphoryl transfer, substrate binding, or product release is rate-limiting. |

| Fructose Dehydrogenase | 1.1.99.11 | D-fructose + acceptor → 5-dehydro-D-fructose + reduced acceptor wikipedia.org | Measure primary KIE to determine if hydride transfer is rate-limiting. uniprot.org |

| Phosphotransferase System (PTS) | 2.7.1.- | Phosphoenolpyruvate + D-fructose → Pyruvate (B1213749) + D-fructose-phosphate nih.gov | Dissect the kinetics of transport versus phosphorylation. |

Fructokinases (FRKs): These enzymes catalyze the first committed step in fructose metabolism: the phosphorylation of fructose to fructose-6-phosphate (B1210287). usc.edu Plant and bacterial fructokinases are well-studied and often exhibit substrate inhibition at high fructose concentrations. frontiersin.orgnih.gov Using this compound, one could perform KIE studies to probe the catalytic mechanism. A KIE of unity would suggest that the chemical step (the transfer of the phosphate (B84403) group from ATP) is fast and that a physical step, such as the conformational change upon substrate binding or the release of one of the products (ADP or Fructose-6-phosphate), is the rate-limiting step of the reaction.

Fructose Dehydrogenases: These enzymes, often membrane-bound, oxidize D-fructose to 5-dehydro-D-fructose. wikipedia.orguniprot.org They are of interest in bioelectrocatalysis for applications like biosensors and biofuel cells. chemrxiv.orgresearchgate.net Studies with this compound would be highly informative. Deuteration at the C5 position would allow for the measurement of a primary KIE on the oxidation reaction. A large KIE would confirm that the abstraction of a hydride from C5 is the rate-determining step, providing crucial information for enzyme engineering efforts aimed at improving catalytic efficiency. For example, studies on the related enzyme mannitol (B672) dehydrogenase, which reduces fructose to mannitol, showed a primary deuterium (B1214612) KIE of 2.5 on the k_cat/K_fructose, confirming that hydride transfer is partially rate-limiting. nih.gov

Role of this compound in Enzyme Assay Development and Validation for Research Purposes

Accurate and reliable enzyme assays are critical for research. megazyme.com The development of assays often relies on spectrophotometric or fluorometric methods, but the gold standard for complex samples is mass spectrometry (MS) coupled with liquid chromatography (LC). In LC-MS-based assays, a stable isotope-labeled internal standard is essential for precise and accurate quantification.

This compound is an ideal internal standard for measuring fructose consumption or production in an enzymatic reaction. Because it has a higher mass than unlabeled fructose, it can be distinguished by the mass spectrometer. However, its chemical and physical properties are nearly identical, meaning it behaves the same way during sample extraction, purification, and chromatography. sigmaaldrich.comsigmaaldrich.com

By adding a known amount of this compound to each sample at the beginning of the workflow, it can be used to correct for any sample loss or variation in instrument response (e.g., ion suppression). This greatly improves the robustness, accuracy, and reproducibility of the assay. The validation of commercial enzyme kits for determining D-fructose and D-glucose relies on demonstrating accuracy, precision, and linearity. nih.govlibios.frresearchgate.net Incorporating a stable isotope-labeled standard like this compound into these validation protocols, particularly for MS-based reference methods, would represent the highest analytical standard.

Applications of D Fructose D12 in Advanced Metabolomics and Systems Biology Research

Deuterated Fructose (B13574) as a Stable Internal Standard in Quantitative Metabolomics Profiling

Quantitative metabolomics aims to measure the absolute or relative concentrations of metabolites within a biological system. A significant challenge in this field is the potential for analytical variability introduced during sample preparation and analysis, particularly with mass spectrometry (MS)-based methods. nih.gov The use of stable isotope-labeled internal standards is a widely accepted strategy to correct for this variability and ensure accurate quantification. nih.govnih.gov

D-Fructose-d12 serves as an ideal internal standard for the quantification of its unlabeled counterpart, D-fructose. isotope.com By spiking a known amount of this compound into a biological sample, researchers can normalize the signal of endogenous fructose, accounting for any loss or variation during extraction, derivatization, and ionization. nih.govmz-at.de The mass shift between the deuterated and unlabeled fructose allows for their distinct detection by MS, ensuring that the internal standard does not interfere with the measurement of the analyte of interest. mz-at.de This approach significantly reduces the standard deviations in measurements, leading to more reliable and reproducible quantitative data. nih.gov

Table 1: Properties of this compound as an Internal Standard

| Property | Description | Reference |

| Chemical Identity | Deuterated isotopologue of D-fructose. | isotope.com |

| Function | Corrects for analytical variability in quantitative metabolomics. | nih.govnih.gov |

| Detection Method | Mass spectrometry, distinguishing between labeled and unlabeled forms by mass. | mz-at.de |

| Advantage | Improves accuracy and reproducibility of metabolite quantification. | nih.gov |

Stable Isotope Resolved Metabolomics (SIRM) and Fluxomics with this compound for Pathway Mapping

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that involves introducing a stable isotope-labeled substrate, such as this compound, into a biological system and tracking the incorporation of the isotope into downstream metabolites. uky.edunih.gov This allows for the elucidation of active metabolic pathways and the measurement of metabolic fluxes—the rates of reactions within these pathways. nih.gov

When cells or organisms are supplied with this compound, the deuterium (B1214612) atoms are incorporated into various metabolic intermediates and end products. By analyzing the isotopic enrichment patterns in these molecules using techniques like NMR and mass spectrometry, researchers can map the flow of carbon (and in this case, the associated deuterium) through interconnected metabolic networks. uky.edunih.gov

For instance, this compound can be used to trace the pathways of fructose metabolism, including its entry into glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govmdpi.com The distribution of deuterium in key intermediates like fructose-1,6-bisphosphate, pyruvate (B1213749), and lactate (B86563) provides direct evidence of the activity of these pathways. sciex.comshimadzu.com This approach is invaluable for understanding how cells utilize different carbon sources and how metabolic pathways are regulated under various conditions. uky.edumdpi.com

Table 2: Application of this compound in SIRM and Fluxomics

| Application | Description | Key Pathways Investigated | Reference |

| Pathway Mapping | Tracing the metabolic fate of fructose-derived carbons. | Glycolysis, Pentose Phosphate Pathway, TCA Cycle. | nih.govmdpi.com |

| Flux Analysis | Quantifying the rates of metabolic reactions. | Central Carbon Metabolism. | nih.gov |

| Substrate Utilization | Determining the contribution of fructose to various metabolic pools. | Amino Acid Biosynthesis, Lipid Synthesis. | uky.edu |

Investigation of Metabolic Adaptations and Perturbations in Biological Systems Using this compound (Excluding Clinical Outcomes)

Biological systems exhibit remarkable metabolic plasticity, adapting their metabolic processes in response to genetic and environmental changes. This compound is a valuable tool for investigating these metabolic adaptations and perturbations in a controlled, non-clinical research setting. By introducing deuterated fructose, scientists can observe how metabolic networks are rewired under specific conditions. explorationpub.comaston.ac.uk

For example, studies have utilized fructose to understand metabolic reprogramming in cancer cells. explorationpub.com Supplying cancer cell lines with this compound can reveal how these cells utilize fructose as an alternative fuel source to support their growth and proliferation, particularly in environments where glucose may be limited. explorationpub.com This can lead to a better understanding of the metabolic flexibility of cancer cells.

Furthermore, research on the effects of high-fructose diets in animal models can employ this compound to trace the metabolic consequences of excess fructose intake on various tissues. researchgate.netnih.gov This can help to elucidate the initial molecular and metabolic events that occur in response to dietary challenges, such as changes in hepatic lipogenesis and glycogen (B147801) metabolism, without focusing on the eventual clinical outcomes. researchgate.net The use of deuterated fructose allows for a precise tracking of the metabolic fate of the ingested fructose, providing detailed insights into the adaptive responses of the liver and other organs. mdpi.com

Integration of Deuterated Fructose Data with Multi-Omics Approaches for Comprehensive Biochemical Understanding

To gain a holistic understanding of biological systems, it is often necessary to integrate data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.comfrontiersin.org The data generated from this compound tracer studies can be a crucial component of these multi-omics approaches, providing a dynamic view of metabolic function that complements the static information from other omics layers. mdpi.comfrontiersin.org

By combining metabolomic data from this compound experiments with transcriptomic and proteomic data, researchers can correlate changes in metabolic fluxes with alterations in gene and protein expression. mdpi.comfrontiersin.org For example, an observed increase in the flux through a particular metabolic pathway, as determined by this compound tracing, can be linked to the upregulation of the genes and proteins encoding the enzymes in that pathway. frontiersin.orgnih.govnih.gov

This integrated approach provides a more comprehensive picture of how biological systems respond to stimuli and can help to identify key regulatory nodes and pathways. nih.govmdpi.com For instance, in a study investigating the effects of a particular compound on cellular metabolism, this compound could be used to measure changes in metabolic fluxes, while transcriptomics and proteomics would reveal the corresponding changes in the expression of metabolic enzymes and regulatory proteins. This allows for the construction of more complete and accurate models of cellular metabolism. frontiersin.orgnih.gov

Future Directions and Emerging Research Avenues for D Fructose D12

Development of Novel Deuterated Fructose (B13574) Probes for Enhanced Metabolic Tracing

The use of deuterated molecules as tracers for in vivo metabolic studies is a powerful technique, and the development of novel fructose-based probes is a key area of future research. While studies have successfully utilized specifically labeled fructose, such as [6,6′-2H2]fructose, to follow metabolic pathways, the use of fully deuterated D-Fructose-d12 offers unique potential. frontiersin.orgnih.gov The development of such probes is geared towards enhancing the sensitivity and specificity of metabolic tracing.

Researchers are exploring how different deuterated fructose analogs can be used to probe distinct metabolic events. For instance, the metabolic cascade of fructose, which begins with its transport via transporters like GLUT5 and phosphorylation by ketohexokinase, can be followed using these tracers. snmjournals.orgsnmjournals.org The design of these probes is critical; for example, a redesigned radiofluorinated fructose analog, 4-fluoro-4-deoxyfructose (4-FDF), was developed to ensure the phosphorylated metabolite becomes trapped within the cell, a principle that can be applied to the design of next-generation deuterated probes. snmjournals.org

The advantage of using a heavily deuterated substrate like this compound lies in the potential for a stronger and more distinct signal in analytical platforms like mass spectrometry and nuclear magnetic resonance (NMR). This can enable the detection of low-abundance metabolites and provide a clearer picture of metabolic flux with less background interference. researchgate.net Future work will likely focus on synthesizing a variety of position-specific and fully deuterated fructose probes to ask more nuanced questions about fructolysis, the pentose (B10789219) phosphate (B84403) pathway, and their intersections with other metabolic networks. acs.org

Integration with Advanced Imaging Modalities (e.g., Deuterium (B1214612) Metabolic Imaging) for Non-Invasive Biochemical Assessment

Deuterium Metabolic Imaging (DMI) has emerged as a groundbreaking, non-invasive technique for visualizing metabolic processes in vivo. nih.gov DMI leverages magnetic resonance spectroscopy (MRS) to detect the signal from deuterium-labeled compounds and their downstream metabolites, providing a spatiotemporal map of metabolic activity. isotope.comyale.edu This method offers significant advantages, including the use of non-radioactive, stable isotopes and the ability to monitor metabolism over extended periods, from minutes to hours. nih.gov

The integration of this compound and other deuterated fructoses with DMI is a particularly promising research avenue. frontiersin.orgnih.gov Studies have already demonstrated the feasibility of using [6,6′-2H2]fructose to measure hepatic fructose uptake and metabolism, revealing faster turnover rates for fructose compared to glucose in the liver. frontiersin.orgismrm.org This is crucial for understanding conditions like non-alcoholic fatty liver disease (NAFLD), where fructose metabolism is heavily implicated. nih.gov

A significant finding in this area comes from research on hepatocellular carcinoma (HCC). Studies using [6,6′-2H2]fructose as a DMI probe have shown its potential to overcome limitations associated with deuterated glucose. nih.govnih.gov Because fructose is predominantly metabolized in the liver, the resulting deuterated water (HDO) signal is less contaminated by whole-body metabolism compared to when glucose is the tracer. nih.govnih.gov Furthermore, in the normal liver, [6,6′-2H2]fructose is readily converted to deuterated glutamate (B1630785)/glutamine (glx), allowing for confident characterization of its metabolic kinetics—a task complicated in glucose studies by overlapping signals from glycogen (B147801). nih.govnih.gov The higher deuterium load of this compound could further amplify the signals of these key metabolites, enhancing the resolution and sensitivity of DMI for diagnosing and monitoring liver diseases. acs.orgnih.gov

Application of this compound in Biochemical Engineering and Biocatalysis Studies

In the fields of biochemical engineering and biocatalysis, understanding and optimizing enzymatic reactions is paramount. This compound is poised to become a valuable tool for these investigations. Isotopic labeling can provide deep insights into reaction mechanisms, kinetics, and pathway efficiencies that are not accessible through conventional measurements.

One major industrial application involving fructose is the production of high-fructose corn syrup, which uses the enzyme glucose isomerase to convert D-glucose into D-fructose. innovationnewsnetwork.com By using this compound as a substrate in the reverse reaction or by tracing the conversion of deuterated glucose, researchers can precisely measure reaction rates and equilibria, potentially leading to the engineering of more efficient isomerase enzymes. mdpi.com

More recently, cell-free biocatalytic systems are being designed for complex synthesis, such as the regeneration of adenosine (B11128) triphosphate (ATP). nih.gov One such system uses D-fructose as a low-cost starting substrate in an enzyme cascade to produce acetyl phosphate, a high-energy compound used to regenerate ATP. nih.gov In this system, which theoretically yields 3 moles of ATP per mole of fructose, this compound could be used to trace the flow of carbons through the engineered pathway, identify bottlenecks, and quantify the yield at each enzymatic step. This empirical data is critical for optimizing the system and improving the performance of engineered enzymes, such as the phosphoketolase variant that showed a 5.6-fold increase in activity on D-fructose. nih.gov

Elucidating Complex Metabolic Networks through High-Throughput Deuterated Fructose Tracing

Modern metabolomics aims to map the entirety of metabolic networks to understand how they are rewired in different physiological or pathological states. Stable isotope-resolved metabolomics (SIRM) is a key methodology for this purpose, where isotope tracers are used to follow metabolic flux through interconnected pathways. researchgate.netresearchgate.net High-throughput analysis, typically using mass spectrometry, allows for the simultaneous measurement of labeling patterns in hundreds of metabolites.

The application of this compound in high-throughput tracing experiments can provide a global view of fructose metabolism. Chronic fructose consumption has been linked to significant metabolic disruption, and tracing studies can uncover the underlying mechanisms. frontiersin.org For instance, research combining fructose tracing with mass spectrometry in microglia, the brain's immune cells, revealed that high fructose levels drive GLUT5-dependent fructose catabolism, rewiring microglia metabolism and suppressing their essential function of synaptic pruning. biorxiv.org

Using a perdeuterated tracer like this compound in such high-throughput studies would be particularly advantageous. It maximizes the mass shift in downstream metabolites, making their detection and quantification more robust. This allows for the confident identification of metabolites in complex biological samples and the precise determination of their isotopic enrichment, which is essential for accurate metabolic flux analysis. researchgate.netmit.edu This approach can be used to build comprehensive models of how fructose contributes to the carbon backbones of amino acids, lipids, and nucleotides in various cell types and tissues. acs.org

Advanced Computational Modeling and Simulation of Deuterated Fructose Kinetics and Metabolism

Experimental data from this compound tracing provides invaluable quantitative information, but its full potential is realized when integrated with computational modeling and simulation. Kinetic models of fructose metabolism are being constructed to simulate the dynamic behavior of the system and predict how it responds to various inputs. nih.gov

One such model, comprising ~120 parameters and 25 differential equations, simulates fructose metabolism across the liver and bloodstream to investigate the mechanisms of NAFLD. nih.gov This model can predict the progressive accumulation of triglycerides resulting from different sugar diets. Sensitivity analysis of the model revealed that the enzymes fructokinase and pyruvate (B1213749) kinase have the most significant control over hepatic triglyceride concentration. nih.gov Data from this compound tracing experiments could be used to parameterize, refine, and validate these complex models, making their predictions more accurate.

Furthermore, quantum chemical studies and molecular dynamics simulations are being used to understand enzymatic reactions at a molecular level. pnas.orgelifesciences.org For example, computational studies of the glucose-fructose isomerization catalyzed by Lewis acids identified the intramolecular hydride shift as the rate-determining step, a finding consistent with experimental kinetic isotope effect measurements using deuterium-labeled glucose. pnas.org Similar models for the enzymes in the fructolytic pathway, informed by kinetic data from this compound experiments, could reveal detailed reaction mechanisms and guide the engineering of novel biocatalysts. researchgate.net This synergy between advanced computation and empirical isotope tracing is a powerful paradigm for future metabolic research.

Q & A

Basic Research Questions

Q. How is D-Fructose-d12 synthesized and validated for isotopic purity in metabolic studies?

- Methodological Answer : this compound is synthesized via catalytic deuteration of D-fructose using deuterium oxide (D₂O) under controlled conditions. Isotopic purity (≥98% deuterium incorporation) is validated using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ²H-NMR) and High-Resolution Mass Spectrometry (HRMS) . For reproducibility, protocols must specify reaction time, temperature, and purification steps (e.g., column chromatography) to minimize residual protons .

Q. What role does this compound play in tracking fructose uptake and metabolic flux in in vivo studies?

- Methodological Answer : As a stable isotope tracer, this compound enables precise tracking of fructose metabolism via Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-MS (GC-MS) . Researchers administer deuterated fructose to model organisms, then quantify isotopic enrichment in metabolites (e.g., glucose, glycogen) to map metabolic pathways. Key controls include baseline measurements of endogenous fructose and validation of tracer stability in biological matrices .

Q. What are the best practices for storing this compound to prevent isotopic exchange or degradation?

- Methodological Answer : Store this compound in airtight, moisture-free containers at -20°C to minimize deuterium loss via exchange with ambient humidity. Avoid aqueous solutions unless immediately used; if dissolved, use deuterated solvents (e.g., D₂O) to maintain isotopic integrity. Regular stability testing via NMR is recommended for long-term studies .

Advanced Research Questions

Q. How can researchers optimize experimental design to mitigate deuterium isotope effects in kinetic studies using this compound?

- Methodological Answer : Deuterium isotope effects (e.g., altered reaction rates due to C-D vs. C-H bonds) can skew kinetic data. To minimize this:

- Use low deuteration levels (<50%) for enzyme activity assays.

- Include parallel experiments with non-deuterated fructose as a control.

- Apply Michaelis-Menten kinetics corrections to account for isotopic mass differences.

- Validate results with complementary techniques (e.g., ¹³C tracing) .

Q. How should researchers resolve contradictions between expected and observed isotopic enrichment in metabolic flux analysis (MFA)?

- Methodological Answer : Discrepancies may arise from:

- Analytical errors : Recalibrate MS instruments using certified deuterated standards.

- Biological variability : Use larger sample sizes (n ≥ 10) and statistical tests (e.g., ANOVA) to assess significance.

- Isotopic dilution : Quantify background deuterium in control groups.

- Pathway crosstalk : Employ compartmentalized MFA models to account for overlapping metabolic routes (e.g., glycolysis vs. pentose phosphate pathway) .

Q. What strategies ensure reproducibility of this compound-based studies across different laboratories?

- Methodological Answer :

- Standardize protocols : Detail synthesis, storage, and analytical conditions (e.g., LC-MS gradient profiles).

- Share reference materials : Use commercially available this compound with certified purity (e.g., CAS 17669-60-2).

- Blind testing : Perform inter-laboratory comparisons of key metrics (e.g., isotopic enrichment ratios).

- Publish raw data : Include NMR/MS spectra and statistical scripts in supplementary materials .

Q. How can researchers optimize NMR parameters for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Solvent suppression : Use presaturation or WET pulse sequences to suppress water signals in aqueous samples.

- Deuterium locking : Employ D₂O as a solvent to enhance signal stability.

- Quantitative ¹H-NMR : Integrate anomeric proton peaks (δ 4.1–5.5 ppm) against an internal standard (e.g., trimethylsilyl propionic acid).

- Dynamic range adjustment : Dilute high-concentration samples to avoid detector saturation .

Q. How do researchers address variability in metabolic flux data when comparing this compound studies across species or tissues?

- Methodological Answer :

- Normalize data : Express flux rates relative to tissue mass or protein content.

- Cross-species calibration : Use orthologous enzymes (e.g., ketohexokinase) as benchmarks.

- Meta-analysis frameworks : Apply tools like Isotopomer Spectral Analysis (ISA) to harmonize datasets.

- Report confounders : Document diet, circadian rhythms, and genetic backgrounds in metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.